CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-4-PYRIDINYL-
Overview
Description
2,2-Dichloro-1-methyl-N-4-pyridinylcyclopropanecarboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure, which is substituted with two chlorine atoms, a methyl group, and a pyridinyl group
Preparation Methods
The synthesis of CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-4-PYRIDINYL- typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopropane ring, followed by the introduction of the chlorine atoms and the pyridinyl group. The reaction conditions often involve the use of strong bases and halogenating agents. Industrial production methods may include the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2,2-Dichloro-1-methyl-N-4-pyridinylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or the reduction of the pyridinyl group.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the replacement of chlorine atoms with methoxy groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2-Dichloro-1-methyl-N-4-pyridinylcyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-4-PYRIDINYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
2,2-Dichloro-1-methyl-N-4-pyridinylcyclopropanecarboxamide can be compared with other similar compounds, such as:
2,2-Dichloro-1-methylcyclopropanecarboxamide: Lacks the pyridinyl group, which may result in different biological activity.
1-Methyl-N-4-pyridinylcyclopropanecarboxamide: Lacks the chlorine atoms, potentially affecting its reactivity and stability.
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Contains a carboxylic acid group instead of the amide group, leading to different chemical properties.
The uniqueness of CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-4-PYRIDINYL- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dichloro-1-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c1-9(6-10(9,11)12)8(15)14-7-2-4-13-5-3-7/h2-5H,6H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKUAKBTZWKYBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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